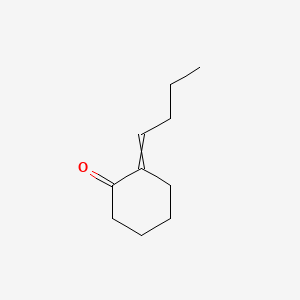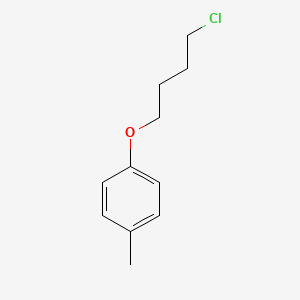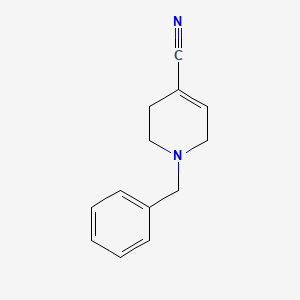
1-N,3-N-bis(9,10-dioxoanthracen-1-yl)benzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide is a complex organic compound known for its unique structural properties It is characterized by the presence of two anthracene units linked through an isophthaldiamide bridge
準備方法
The synthesis of N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide typically involves the condensation of 9,10-dihydro-9,10-dioxoanthracene-1,5-diamine with isophthaloyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or tetrahydrofuran to ensure complete condensation .
化学反応の分析
N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and bromine. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the field of cancer treatment, due to its ability to interact with DNA and other biomolecules.
作用機序
The mechanism of action of N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It also interacts with proteins and enzymes, inhibiting their activity and affecting cellular processes. The pathways involved in these interactions are complex and depend on the specific biological context .
類似化合物との比較
N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide can be compared with other similar compounds, such as:
N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)terephthaldiamide: This compound has a similar structure but with a terephthaldiamide bridge instead of an isophthaldiamide bridge.
9,10-Dihydro-9,10-dioxoanthracene derivatives: These compounds share the anthracene core but differ in the functional groups attached to the core.
The uniqueness of N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
3627-47-2 |
|---|---|
分子式 |
C36H20N2O6 |
分子量 |
576.6 g/mol |
IUPAC名 |
1-N,3-N-bis(9,10-dioxoanthracen-1-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C36H20N2O6/c39-31-21-10-1-3-12-23(21)33(41)29-25(31)14-6-16-27(29)37-35(43)19-8-5-9-20(18-19)36(44)38-28-17-7-15-26-30(28)34(42)24-13-4-2-11-22(24)32(26)40/h1-18H,(H,37,43)(H,38,44) |
InChIキー |
KNRXJDRHZHRIBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=CC=C4)C(=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=CC=C4)C(=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
| 3627-47-2 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


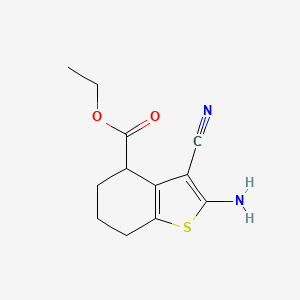



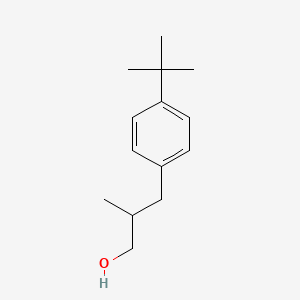

![(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid](/img/structure/B1615468.png)


